C10H10BrN3OS2

説明

製造方法

合成経路と反応条件

C10H10BrN3OS2 の合成は、目的とする純度と収率に応じて、いくつかの方法で行うことができます。一般的なアプローチの1つは、化合物のコア構造を含む前駆体分子の臭素化です。反応には通常、アセトニトリルやジクロロメタンなどの溶媒中で、臭素やN-ブロモスクシンイミド(NBS)などの臭素化剤が必要です。反応は通常、室温またはわずかに高温で行い、完全な臭素化を確保します。

工業生産方法

工業規模での生産では、C10H10BrN3OS2 の合成に連続式反応器を使用し、反応条件を最適化して収率を向上させることがあります。触媒や自動化システムを使用することで、プロセスの効率が向上し、製造コストと環境への影響を削減できます。

特性

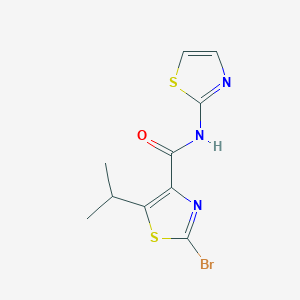

分子式 |

C10H10BrN3OS2 |

|---|---|

分子量 |

332.2 g/mol |

IUPAC名 |

2-bromo-5-propan-2-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C10H10BrN3OS2/c1-5(2)7-6(13-9(11)17-7)8(15)14-10-12-3-4-16-10/h3-5H,1-2H3,(H,12,14,15) |

InChIキー |

ZNRKDWPEJKGREY-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NC=CS2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C10H10BrN3OS2 can be achieved through several methods, depending on the desired purity and yield. One common approach involves the bromination of a precursor molecule containing the core structure of the compound. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the synthesis of C10H10BrN3OS2 may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the process, reducing production costs and environmental impact.

化学反応の分析

科学研究への応用

C10H10BrN3OS2: は、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成における有機合成の構成要素として使用されます。

生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性について調査されています。

医学: 特に新しい治療薬の設計における薬剤開発における潜在的な用途について探求されています。

工業: 独自の特性を持つ特殊化学品や材料の製造に使用されています。

科学的研究の応用

Anticancer Activity

C10H10BrN3OS2 has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that its structural components enable it to interact with specific biological targets involved in cancer pathways. Molecular docking studies suggest that this compound may effectively bind to proteins crucial for tumor growth and survival, enhancing its potential as an anticancer agent.

Table 1: Biological Activities of C10H10BrN3OS2 and Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| C10H10BrN3OS2 | Bromophenoxy group, ethyl thioether | Anticancer |

| 5-Amino-1,3,4-thiadiazole | Amino group; lacks bromophenoxy | Antimicrobial, anticancer |

| 5-(Bromophenyl)-1,3,4-thiadiazole | Bromophenyl substituent; lacks ethyl thioether | Anticancer |

The unique combination of the bromophenoxy group and ethyl thioether linkage in C10H10BrN3OS2 enhances its solubility and bioavailability compared to other thiadiazole derivatives.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit antimicrobial activity. C10H10BrN3OS2 may possess similar properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.

Pesticide and Herbicide Potential

Given its biological activity profile, C10H10BrN3OS2 could be explored as a pesticide or herbicide if it demonstrates effective activity against agricultural pests or weeds. The structural characteristics of the compound may allow for selective targeting of pests while minimizing harm to beneficial organisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of thiadiazole derivatives in various applications:

- Anticancer Research : A study highlighted the synthesis of novel thiadiazole derivatives that showed enhanced anticancer activity compared to existing treatments. The research focused on modifying the structure to improve binding affinity to cancer-related proteins.

- Antimicrobial Studies : Another investigation assessed the antimicrobial properties of several thiadiazole derivatives, including C10H10BrN3OS2. Results indicated promising activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .

作用機序

C10H10BrN3OS2 の作用機序は、その特定の用途によって異なります。医薬品化学では、化合物は酵素や受容体などの生物学的標的に結合し、それらの活性を調節する可能性があります。臭素、窒素、硫黄、酸素原子の存在は、分子標的との多様な相互作用を可能にし、治療効果につながる可能性があります。

類似化合物との比較

C10H10BrN3OS2: は、次のような他の臭素化有機化合物と比較することができます。

4-ブロモ-3-オキソ-N-フェニルブタンアミド: 構造は類似していますが、の中に存在する硫黄原子は欠けています。

4-ブロモ-2-(2-メトキシエトキシ)ベンゾニトリル: 異なる官能基配置を含んでおり、異なる化学的特性をもたらします。

C10H10BrN3OS2 の独自性

生物活性

C10H10BrN3OS2, also known as a benzenesulfonamide derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound C10H10BrN3OS2 can be characterized by its molecular formula, which indicates the presence of bromine (Br), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms. The structure typically includes a sulfonamide moiety, which is known for its various biological activities.

1. Antimicrobial Activity

Research has shown that compounds similar to C10H10BrN3OS2 possess significant antimicrobial properties. For instance, studies have reported the minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| C10H10BrN3OS2 | E. coli | 6.72 |

| C10H10BrN3OS2 | S. aureus | 6.63 |

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

2. Anti-inflammatory Activity

The anti-inflammatory potential of C10H10BrN3OS2 has been evaluated through in vivo studies. For example, the compound demonstrated an inhibition rate of carrageenan-induced rat-paw edema:

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This data indicates that C10H10BrN3OS2 may serve as a potent anti-inflammatory agent .

3. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been assessed using various assays, showing promising results that warrant further investigation into its mechanisms of action and potential therapeutic applications .

Case Study: Antimicrobial Efficacy

A case study involving the application of C10H10BrN3OS2 in treating bacterial infections highlighted its effectiveness against multidrug-resistant strains. The study utilized both in vitro and in vivo models to demonstrate the compound's ability to inhibit bacterial growth and reduce infection severity.

Research Findings: Mechanistic Insights

Recent research has focused on elucidating the mechanisms underlying the biological activities of C10H10BrN3OS2. Investigations into its interaction with cellular pathways revealed that it may modulate inflammatory responses through the inhibition of key signaling molecules involved in inflammation and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。